1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have received much interest due to their wide range of applications, especially in the medicinal field . Many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the heterocyclization of substituted aminotriazoles with bifunctional compounds under different experimental settings . The chemical structures of the newly synthesized compounds are usually characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present on the triazole ring. They are often used as intermediates in the synthesis of more complex compounds .Physical and Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity and solubility .Scientific Research Applications
Antitumor Activity
1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its derivatives have been explored for antitumor activity. A study synthesizing a related compound revealed its potential in inhibiting human hepatoma and melanoma cells, indicating a promising avenue for cancer treatment (Zhou et al., 2021).
Benzodiazepine Binding Activity
Compounds in the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one series, including closely related structures, have been found to have high affinity for benzodiazepine receptors. This suggests their potential in the development of treatments for conditions affected by these receptors (Francis et al., 1991).
Antimicrobial and Antifungal Activities
Several derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have shown promising antimicrobial activities. For instance, some compounds demonstrated significant inhibitory effects against bacteria and fungi, surpassing even commercial bactericides and fungicides in effectiveness (Yan et al., 2016).
H1-Antihistaminic Agents
The [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold has been utilized in the synthesis of novel H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, suggesting their potential as new antihistamines (Alagarsamy et al., 2007).
Synthesis and Characterization Studies
Several studies have focused on the synthesis and structural characterization of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives. These studies provide valuable insights into the physical and chemical properties of these compounds, which are crucial for their potential therapeutic applications (Reddy et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit dna intercalation activities . This suggests that the compound may interact with its targets, possibly DNA or proteins, leading to changes in their structure or function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways . For example, they may inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase , which are involved in various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities , suggesting that they may have various molecular and cellular effects. For example, they may inhibit the growth of cancer cells , exhibit antimicrobial activity , or reduce inflammation .
Future Directions
The future research directions in the field of 1,2,4-triazole derivatives are vast. Given their wide range of biological activities, these compounds are continually being explored for their potential as therapeutic agents . The development of novel potential drug candidates having better efficacy and selectivity is an ongoing area of research .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS/c24-17-5-3-4-16(12-17)14-31-23-27-26-22-28(13-15-8-10-18(25)11-9-15)21(30)19-6-1-2-7-20(19)29(22)23/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLUHRGRQFBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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